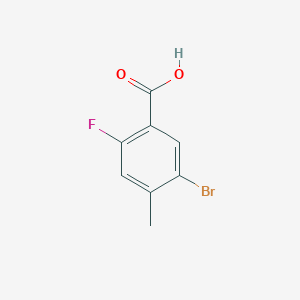

5-Bromo-2-fluoro-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBAXZILVNOSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515135-65-6 | |

| Record name | 5-Bromo-2-fluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 5-Bromo-2-fluoro-4-methylbenzoic acid, a key halogenated aromatic building block in modern organic synthesis. We will cover its fundamental chemical identity, including its definitive CAS Number, physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, its significant applications in the pharmaceutical and agrochemical industries, and essential safety and handling protocols. This document is intended to serve as a vital resource for professionals engaged in medicinal chemistry, drug discovery, and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Core Properties

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of bromo, fluoro, and methyl groups on the benzoic acid core makes it a highly versatile and sought-after intermediate for creating complex molecular architectures.[1] The fluorine atom, in particular, can enhance metabolic stability and binding affinity in derivative compounds, a desirable trait in drug discovery.[2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Physicochemical Data

The structural and physical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 515135-65-6 | [3][6] |

| Molecular Formula | C₈H₆BrFO₂ | [3] |

| Molecular Weight | 233.03 g/mol | [6] |

| MDL Number | MFCD23712067 | [3][6] |

| PubChem CID | 18457817 | [3] |

| Appearance | White to off-white solid/powder | [7] |

| Storage | Sealed in dry, room temperature | [6] |

Synthesis Protocol: Directed ortho-Metalation (DoM)

The synthesis of polysubstituted aromatic compounds requires precise control of regioselectivity. For this compound, one of the most elegant and reliable methods is a Directed ortho-Metalation (DoM) followed by carboxylation. This strategy leverages the powerful ability of the fluorine atom to direct deprotonation to its adjacent (ortho) position.[5][8]

The fluorine atom is a potent ortho-directing group due to its high electronegativity, which increases the acidity of the adjacent C-H proton.[1] This allows a strong organolithium base, such as sec-butyllithium (s-BuLi), to selectively remove this proton, forming a highly reactive aryllithium intermediate. This intermediate can then be "quenched" with an electrophile—in this case, solid carbon dioxide (dry ice)—to install the carboxylic acid group precisely where desired.

Proposed Synthetic Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Fluorine- and Trifluoromethyl-Substituted Toluenes: Site Selective Metalation of Aromatic or Benzylic Positions | Semantic Scholar [semanticscholar.org]

- 4. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

5-Bromo-2-fluoro-4-methylbenzoic acid chemical properties

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylbenzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 515135-65-6) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, a bromine atom, and a methyl group, provides a versatile scaffold for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, making it an invaluable intermediate for generating libraries of novel compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its key reactive characteristics, and its significant applications, particularly in the realm of drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid organic compound at room temperature. The presence of both a bromine and a fluorine atom on the benzene ring, ortho and meta to the carboxylic acid respectively, imparts unique electronic properties and reactivity to the molecule.

Table 1: Core Chemical Properties and Identifiers

| Property | Value | Reference(s) |

| CAS Number | 515135-65-6 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.03 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=C(C=C(C(=C1)F)C(=O)O)Br | |

| InChI Key | Not Publicly Available | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not Publicly Available | |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol |

Spectroscopic Profile (Predicted)

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show three distinct signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 13.0-13.5 ppm.

-

Aromatic Protons (-ArH): There are two protons on the aromatic ring. The proton at the C3 position will appear as a doublet due to coupling with the adjacent fluorine atom (³JH-F). The proton at the C6 position will appear as a singlet (or a very finely split doublet due to long-range coupling). Their expected chemical shifts would be in the δ 7.5-8.0 ppm range.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons, expected to appear in the δ 2.2-2.5 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each carbon atom in the unique electronic environment:

-

Carbonyl Carbon (-COOH): Expected in the δ 165-168 ppm region.

-

Aromatic Carbons (-ArC): Six signals are expected in the δ 110-165 ppm range. The carbon attached to the fluorine (C2) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The signals for C1, C4, and C5 will be influenced by the electron-withdrawing/donating effects of the substituents.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-20 ppm.

Synthesis and Reactivity

The synthesis of substituted benzoic acids often involves multi-step sequences starting from simpler, commercially available materials. A plausible and efficient synthetic route for this compound can be conceptualized from related literature precedents, such as the synthesis of analogous bromo-fluoro-methyl-substituted benzoic acid esters.[3]

Proposed Synthetic Workflow

A logical synthetic pathway involves the diazotization of an amino precursor, followed by a Sandmeyer-type reaction to install the bromine atom.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Protection of the Amine (Acetylation)

-

Dissolve 2-fluoro-4-methylaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with cold water, and dry to obtain N-(2-fluoro-4-methylphenyl)acetamide.

Step 2: Regioselective Bromination

-

Dissolve the acetamide from Step 1 in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in acetic acid at room temperature. The bromine will add para to the activating acetamido group.

-

Stir for 12-16 hours until TLC analysis indicates completion.

-

Quench with a solution of sodium bisulfite and precipitate the product in water.

-

Filter and dry to yield N-(5-bromo-2-fluoro-4-methylphenyl)acetamide.

Step 3: Deprotection of the Amine

-

Reflux the brominated acetamide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the free amine.

-

Extract with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate to obtain 5-Bromo-2-fluoro-4-methylaniline.

Steps 4 & 5: Diazotization and Sandmeyer Reaction

-

Dissolve the aniline from Step 3 in an aqueous solution of HCl at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq).

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

-

Stir at room temperature for 2 hours, then heat gently (e.g., 50 °C) for 1 hour to ensure complete reaction.

-

Cool, extract the product into an organic solvent, and purify by column chromatography to isolate 5-bromo-2-fluoro-4-methylbenzonitrile.

Step 6: Hydrolysis of the Nitrile

-

Reflux the nitrile from Step 5 in a strong acidic (e.g., 50% H₂SO₄) or basic (e.g., 40% NaOH) aqueous solution for several hours until the reaction is complete.

-

If using base, cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Core Reactivity

The true value of this compound lies in its predictable and versatile reactivity, which allows for its strategic incorporation into larger molecules.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an excellent handle for Pd-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines or alcohols) reactions.[2] This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry.[2]

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. These transformations are crucial for creating prodrugs, modulating solubility, and forming key linkages in bioactive molecules.[2]

-

Directed Ortho-Metalation: The fluorine and carboxylic acid groups can potentially direct lithiation to the C3 or C6 positions, although this reactivity needs to be carefully controlled.

Applications in Drug Discovery and Agrochemicals

This compound is not just a laboratory curiosity; it is a key intermediate with direct applications in creating high-value chemical entities.

-

Scaffold for Active Pharmaceutical Ingredients (APIs): Its structure is a valuable starting point for designing complex molecules with specific biological activities.[4] The defined positions of the substituents allow chemists to explore the chemical space around a core structure systematically. Derivatives have shown promise in the development of novel anti-inflammatory and anticancer agents.[2]

-

Fragment-Based Drug Discovery (FBDD): As a substituted aromatic fragment, it can be used in FBDD campaigns to identify initial low-affinity binders to protein targets, which are then optimized into potent leads. The specific arrangement of halogens can significantly influence the binding affinity of resulting molecules to target proteins.[2]

-

Agrochemical Synthesis: The compound is also utilized in the production of modern herbicides and pesticides, where the specific substitution pattern contributes to the biological efficacy and selectivity of the final product.[4]

-

Analogue to Key Intermediates: A structurally similar compound, 5-Bromo-2-methylbenzoic acid, is a known intermediate in the synthesis of Canagliflozin , an SGLT2 inhibitor used to treat type 2 diabetes.[5] This highlights the utility of this class of substituted benzoic acids in synthesizing commercially successful drugs.

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-fluoro-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Bromo-2-fluoro-4-methylbenzoic acid, a key building block in modern medicinal and materials chemistry. We will delve into its precise chemical identity, elucidate its structure through spectroscopic and analytical methodologies, and present a detailed, validated synthesis protocol. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a robust framework for its application in research and development.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety on a benzene ring—makes it a versatile intermediate in organic synthesis.[1] The presence of both bromine and fluorine atoms offers multiple avenues for chemical modification, with the bromine atom serving as an excellent leaving group for cross-coupling reactions.

A summary of its key identifiers and physicochemical properties is provided below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 515135-65-6 | [2] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.04 g/mol | N/A |

| PubChem CID | 18457817 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 169-173 °C | Data for the related compound 5-Bromo-2-methylbenzoic acid. |

| Solubility | Soluble in Methanol | Data for the related compound 5-Bromo-2-methylbenzoic acid. |

| Physical Form | Solid |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of nomenclature, spectroscopic analysis, and would be ultimately confirmed by X-ray crystallography if single crystals are available.

2D Structure and IUPAC Nomenclature

The IUPAC name, this compound, dictates the precise placement of each substituent on the benzene ring. The numbering of the carbon atoms in the ring begins at the carbon atom bearing the carboxylic acid group (C1), and proceeds in the direction that gives the substituents the lowest possible locants.

Caption: 2D molecular structure of this compound.

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure in the absence of crystallographic data. Below is a predictive analysis based on established principles of spectroscopy.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display two signals corresponding to the protons at C3 and C6. The proton at C6 will likely appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at C3 will be a singlet. The methyl protons will appear as a singlet in the upfield region.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide evidence for the eight distinct carbon environments in the molecule.[3] The carboxyl carbon will be the most downfield signal. The aromatic region will show six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The methyl carbon will appear at the highest field.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. A broad O-H stretching band for the carboxylic acid will be observed, along with a strong C=O stretching absorption. C-F and C-Br stretching vibrations will also be present at their characteristic frequencies.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of M+ and M+2 peaks), providing definitive evidence for the presence of a single bromine atom.

Synthesis and Verification Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline derivative.

Synthetic Pathway

A plausible synthetic route starts with 2-amino-4-methylbenzoic acid, which undergoes bromination followed by a Sandmeyer reaction to introduce the fluorine atom.

Caption: Synthetic and verification workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of the title compound.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylbenzoic acid

-

Dissolution : Dissolve 2-amino-4-methylbenzoic acid in concentrated sulfuric acid at 0°C.

-

Bromination : Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 5°C. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up : Pour the reaction mixture onto ice and collect the resulting precipitate by filtration. Wash the solid with cold water until the filtrate is neutral.

-

Purification : Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-5-bromo-4-methylbenzoic acid.

Step 2: Synthesis of this compound (Schiemann Reaction)

-

Diazotization : Suspend 2-amino-5-bromo-4-methylbenzoic acid in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C. Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

Isolation of Diazonium Salt : Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether.

-

Thermal Decomposition : Gently heat the dry diazonium salt until the evolution of nitrogen gas ceases.

-

Purification : The crude product is purified by column chromatography or recrystallization to afford the final product, this compound.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety considerations.

Applications in Research and Development

This compound is a valuable building block in the synthesis of complex organic molecules. Its utility is particularly notable in the following areas:

-

Pharmaceuticals : The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The substituents on the ring can be further modified to fine-tune the biological activity of the target molecules. For instance, related bromo-benzoic acid derivatives are used in the synthesis of drugs like the SGLT2 inhibitor canagliflozin.[4]

-

Agrochemicals : It is also employed in the production of herbicides and pesticides, where the specific substitution pattern contributes to the efficacy of the final product.[1][5]

-

Materials Science : The unique electronic properties conferred by the fluorine and bromine atoms make this molecule an interesting candidate for incorporation into advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.

Conclusion

The molecular structure of this compound, characterized by its distinct pattern of functional groups, underpins its significance as a versatile intermediate in chemical synthesis. A thorough understanding of its structure, confirmed through spectroscopic analysis, is crucial for its effective application in the development of novel pharmaceuticals, agrochemicals, and materials. The synthetic pathway outlined provides a reliable method for its preparation, enabling further exploration of its potential in various scientific domains.

References

- The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. (URL: )

- This compound | CAS 515135-65-6 | AMERICAN ELEMENTS ®. (URL: )

- 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - ChemicalBook. (URL: )

- This compound - MySkinRecipes. (URL: )

- This compound | CymitQuimica. (URL: )

- Supporting Inform

- 5-Bromo-2-fluorobenzoic acid 97 146328-85-0 - Sigma-Aldrich. (URL: )

- Methyl 2-bromo-5-fluoro-4-methylbenzo

- 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - ChemicalBook. (URL: )

- What are the applications of 5-Bromo-2-methylbenzoic acid? - FAQ - Guidechem. (URL: )

- 2-amino-4-bromo-5-fluorobenzoic acid - ORGANIC SPECTROSCOPY INTERN

- 4-Bromo-2-fluoro-5-methylbenzoic acid - MySkinRecipes. (URL: )

- Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester | C8H7BrFNO2 - PubChem. (URL: )

- 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem. (URL: )

- A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google P

- Supplementary Information - The Royal Society of Chemistry. (URL: )

- CAS 478374-76-4 2-Fluoro-5-bromo-4-methyl-benzoic acid methyl ester. (URL: )

- 4-BroMo-5-fluoro-2-Methylbenzoic acid(1349715-55-4) 1H NMR spectrum - ChemicalBook. (URL: )

- 5-Bromo-2-chloro-4-fluoro-benzoic acid methyl ester(1502717-31-8) 1H NMR spectrum. (URL: )

- 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6 - Ossila. (URL: )

- 515135-65-6|this compound|BLD Pharm. (URL: )

- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL: )

- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem. (URL: )

- 5-Bromo-2-methylbenzoic Acid | 79669-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL: )

- 2-bromo-4-fluoro-5-methylbenzoic acid(1003709-39-4) 1 h nmr - ChemicalBook. (URL: )

- 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem. (URL: )

- 5-Bromo-2-hydroxy-4-methylbenzoic acid (C007B-453602) - Cenmed Enterprises. (URL: )

- 5-Bromo-2-fluorobenzoic acid Sigma-Aldrich. (URL: )

- 9-(4-Iodophenyl)-9H-carbazole | CAS 57103-15-8 | SCBT. (URL: )

- 25103-09-7 | CAS D

- 3-(1H-tetrazol-5-yl)-9H-thioxanthen-9-one 10,10-dioxide) Product Description. (URL: )

Sources

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-2-fluoro-5-methylbenzoic acid [myskinrecipes.com]

5-Bromo-2-fluoro-4-methylbenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, fluoro, and methyl substituents on a benzoic acid scaffold, allows for diverse synthetic transformations. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities, including active pharmaceutical ingredients (APIs) and agrochemicals such as herbicides and pesticides.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for cross-coupling reactions, making this compound a desirable starting material in drug discovery and development.

This guide provides a comprehensive overview of a viable synthetic pathway to this compound, focusing on a logical and efficient two-step method commencing from a readily available starting material. It includes a detailed discussion of the synthesis of the key precursor, 2-fluoro-4-methylbenzoic acid, followed by a thorough examination of its regioselective bromination.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests that the most direct approach involves the electrophilic bromination of the precursor, 2-fluoro-4-methylbenzoic acid. This precursor, in turn, can be synthesized from commercially available starting materials such as 4-bromo-3-fluorotoluene via a Grignard reaction followed by carboxylation.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Precursor, 2-Fluoro-4-methylbenzoic Acid

A reliable method for the synthesis of 2-fluoro-4-methylbenzoic acid involves the use of 4-bromo-3-fluorotoluene as the starting material. The process entails the formation of an organometallic intermediate, which is then carboxylated.

Experimental Protocol: Synthesis of 2-Fluoro-4-methylbenzoic acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings.

-

Grignard Reagent Formation: A solution of 4-bromo-3-fluorotoluene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Carboxylation: The Grignard reagent is then added to a slurry of freshly crushed dry ice (solid carbon dioxide) in anhydrous THF at -78°C.

-

Work-up and Isolation: The reaction mixture is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with concentrated hydrochloric acid and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-methylbenzoic acid, which can be further purified by recrystallization.

Part 2: Electrophilic Bromination of 2-Fluoro-4-methylbenzoic Acid

The key step in the synthesis of this compound is the regioselective bromination of 2-fluoro-4-methylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale for Regioselective Bromination

The substituents on the 2-fluoro-4-methylbenzoic acid ring direct incoming electrophiles to specific positions:

-

The methyl group at position 4 is an activating, ortho-, para- directing group.

-

The fluoro group at position 2 is a deactivating, ortho-, para- directing group.

-

The carboxylic acid group at position 1 is a deactivating, meta- directing group.

Considering these directing effects, the most likely position for electrophilic substitution is position 5, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group.

Caption: Influence of substituents on the regioselectivity of bromination.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-fluoro-4-methylbenzoic acid in a suitable solvent such as acetic acid, add a catalytic amount of iron(III) bromide.

-

Bromination: Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Data Summary for Bromination

| Parameter | Value |

| Starting Material | 2-Fluoro-4-methylbenzoic acid |

| Brominating Agent | Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) |

| Solvent | Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | Monitored by TLC |

| Work-up | Quenching with Na₂S₂O₃ |

| Purification | Recrystallization |

Overall Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the final compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving the synthesis of the 2-fluoro-4-methylbenzoic acid precursor followed by its regioselective bromination. This guide provides a detailed, scientifically-grounded framework for researchers to produce this valuable building block for applications in drug discovery and materials science. Adherence to standard laboratory safety procedures is paramount during the execution of these protocols.

References

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

MySkinRecipes. This compound.[Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.[Link]

-

Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.[Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylbenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

5-Bromo-2-fluoro-4-methylbenzoic acid, with the CAS number 515135-65-6, is a halogenated aromatic carboxylic acid that has emerged as a significant building block in organic synthesis.[1][2] Its unique trifunctionalized structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom attached to a toluene scaffold, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis and reactivity, and an exploration of its applications, particularly in the realm of pharmaceutical research and development. The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable intermediate for medicinal chemists and process development scientists.[1]

Physicochemical Properties: A Quantitative Overview

The distinct arrangement of substituents on the benzoic acid core imparts specific physical and chemical characteristics to this compound. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 515135-65-6 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.03 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 167-171 °C (for the related compound 5-Bromo-2-methylbenzoic acid) | |

| Boiling Point | Predicted: 309.0±42.0 °C | [3] |

| Density | Predicted: 1.680±0.06 g/cm³ | [3] |

| Flash Point | Predicted: 140.7±27.9 °C | [3] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectral Characterization: Unveiling the Molecular Structure

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The fluorine atom will introduce characteristic splitting patterns (coupling) with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the electronegative bromine and fluorine atoms, as well as the carbonyl carbon of the carboxylic acid, will exhibit characteristic chemical shifts.[4]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group. Other characteristic bands will include those for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. The presence of bromine will be indicated by an M+2 peak of nearly equal intensity to the M+ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Synthesis and Reactivity: A Chemist's Perspective

A plausible synthetic route to this compound involves the bromination of 2-fluoro-4-methylbenzoic acid. The directing effects of the activating methyl group and the deactivating but ortho-, para-directing fluorine and carboxylic acid groups will influence the regioselectivity of the bromination reaction.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

The reactivity of this compound is dictated by its three functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Bromine Atom: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this position.[5][6]

-

Aromatic Ring: The electron-withdrawing nature of the fluorine, bromine, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of biologically active molecules.[1] Its structural motifs are found in various pharmaceutical and agrochemical compounds.

One notable application of a related compound, 5-bromo-2-methylbenzoic acid, is in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6] This highlights the potential of such substituted benzoic acids in the development of novel therapeutics.

The presence of both bromo and fluoro substituents makes this molecule a valuable building block for creating complex and highly functionalized molecules with potential applications in various fields, including the synthesis of herbicides and pesticides.[1]

Logical Relationship of Functional Groups and Applications:

Caption: Relationship between the functional groups and applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[7]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields

-

Chemical-resistant gloves

-

Laboratory coat

Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups provides a rich platform for chemical modifications, leading to the synthesis of a wide range of complex molecules. While there is a need for more comprehensive experimental data on its physical and spectral properties, its potential as a key intermediate in the development of pharmaceuticals and agrochemicals is evident. This guide serves as a foundational resource for researchers and scientists working with this compound, providing insights into its properties, synthesis, and applications, and emphasizing the importance of safe handling practices.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Compound Overview and Anticipated Hazard Profile

5-Bromo-2-fluoro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid.[1][2] Its structural motifs—a brominated and fluorinated benzene ring coupled with a carboxylic acid and a methyl group—suggest its utility as a versatile intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] The specific arrangement of these functional groups allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.[1]

Based on the hazard profiles of closely related compounds, this compound should be handled as a hazardous substance with the following anticipated classifications under the Globally Harmonized System (GHS):

GHS Label Elements

| Element | Recommendation |

| Pictogram | Exclamation mark |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[3][5] H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280[3][4] Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[3][4] Storage: P403+P233, P405[3][4] Disposal: P501[3] |

Prudent Laboratory Practices and Engineering Controls

Given the anticipated hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls

All manipulations of this compound in solid form or in volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] The fume hood should have a continuous and verifiable airflow. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[7][8]

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling this compound. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for handling the compound.

Safe Handling, Storage, and Disposal Protocols

Handling

-

Ensure the work area is well-ventilated, preferably within a fume hood.[3]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]

Storage

-

Keep the container tightly sealed to prevent moisture ingress and contamination.[4][5]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

-

The storage area should be secured and accessible only to authorized personnel.[4][5]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][4]

-

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[8]

-

Do not dispose of this material down the drain.[5]

Emergency Procedures

Prompt and correct responses to exposure or spills are critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][5] |

Accidental Release Measures

The following diagram illustrates a general procedure for managing a small-scale laboratory spill.

Caption: Workflow for responding to a small laboratory spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][5]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][8][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Physical and Chemical Properties

While a comprehensive, experimentally verified dataset for this compound is limited, the following information is available from various sources.

| Property | Value |

| Molecular Formula | C₈H₆BrFO₂[2][10] |

| Molecular Weight | 233.03 g/mol [11][12] |

| Appearance | Off-white to white solid/powder[11][13] |

| Melting Point | Not consistently reported. Structurally similar compounds have melting points in the range of 141-171 °C.[4][14] |

| Storage Temperature | Room temperature, in a dry and sealed container.[1][13] |

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.[15]

-

Chemical Stability: Stable under normal temperatures and pressures.[15]

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat.[8]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[8]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen fluoride.[8]

References

-

5-Bromo-2-fluorobenzotrifluoride Safety Data Sheet. (2016, December 6). NET. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

This compound. (n.d.). American Elements. Retrieved from [Link]

-

Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

-

4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 [sigmaaldrich.com]

- 14. 5-Bromo-2-fluorobenzoic acid 97 146328-85-0 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-methylbenzoic Acid in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall therapeutic efficacy. 5-Bromo-2-fluoro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a molecular architecture of interest for medicinal chemists. Its structure, featuring a halogenated and methylated benzene ring coupled with a carboxylic acid group, suggests a nuanced solubility profile that warrants a detailed investigation.

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and predictive insights. By delving into the factors that govern the dissolution of this compound, this guide aims to empower scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of this compound and Related Compounds

While specific experimental data for this compound (CAS 515135-65-6) is not extensively available in the public domain, we can infer its likely characteristics by examining its constituent parts and closely related analogs.[1]

Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds

| Property | This compound | 5-Bromo-2-fluorobenzoic acid | 4-Bromo-2-fluoro-5-methylbenzoic acid |

| CAS Number | 515135-65-6[1] | 146328-85-0 | 34174587 (CID)[2] |

| Molecular Formula | C₈H₆BrFO₂[1] | C₇H₄BrFO₂ | C₈H₆BrFO₂[2] |

| Molecular Weight | 233.03 g/mol [2] | 219.01 g/mol | 233.03 g/mol [2] |

| Melting Point | Not specified | 141-145 °C | Not specified |

| Predicted XLogP3 | Not specified | Not specified | 2.6[2] |

The presence of a carboxylic acid group imparts a polar, hydrogen-bond-donating and -accepting character to the molecule. Conversely, the brominated, fluorinated, and methylated benzene ring contributes to its lipophilicity and nonpolar nature. The interplay of these opposing characteristics is the primary driver of its solubility behavior.[3][4]

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like."[5] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. For this compound, several key factors come into play:

-

Polarity: The molecule possesses both a polar carboxylic acid head and a largely nonpolar aromatic body. Protic polar solvents like alcohols can engage in hydrogen bonding with the carboxylic acid group, while also interacting with the nonpolar ring to a certain extent. Aprotic polar solvents, such as acetone or ethyl acetate, can act as hydrogen bond acceptors. Nonpolar solvents like hexane will primarily interact with the nonpolar aromatic portion of the molecule.

-

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as methanol and ethanol, are expected to be effective at solvating this part of the molecule.[6]

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

Acid-Base Interactions: As a carboxylic acid, this compound will exhibit significantly enhanced solubility in basic aqueous solutions and basic organic solvents (e.g., amines) due to the formation of a more polar and soluble salt.[4][7] Conversely, its solubility will be suppressed in acidic media.[3]

Expected Solubility Profile

Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the carboxylic acid group.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance.[8] |

| Nonpolar | Hexane, Toluene | Low | Dominated by weaker van der Waals forces, insufficient to overcome the energy of the crystal lattice and disrupt the polar interactions of the carboxylic acid group. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions and have some capacity to interact with the aromatic ring. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[5][9] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation. b. Accurately dispense a known volume of the desired organic solvent into each vial. c. Securely seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. b. The agitation should be vigorous enough to keep the solid suspended in the solvent.

-

Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle. b. For finer particles, centrifugation of the sealed vials can be employed to achieve a clear supernatant.

-

Sample Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. c. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC). d. Analyze the diluted solution by HPLC to determine the concentration of this compound. e. Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC (mg/L) × Dilution Factor) / 1000

Visualizing the Workflow and Influencing Factors

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Caption: Interplay of factors governing the solubility of the target compound.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by the intricate balance of its polar carboxylic acid functionality and its nonpolar substituted aromatic ring. While quantitative data for this specific molecule remains to be extensively published, a thorough understanding of the underlying principles of solubility, coupled with the behavior of analogous benzoic acid derivatives, provides a strong predictive framework. This guide has outlined these theoretical considerations and provided a detailed, actionable protocol for the experimental determination of its solubility. By applying these principles and methodologies, researchers can effectively navigate the challenges of solvent selection, thereby accelerating the progress of their research and development endeavors.

References

Sources

- 1. americanelements.com [americanelements.com]

- 2. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

Introduction: The Role of 5-Bromo-2-fluoro-4-methylbenzoic Acid in Modern Synthesis

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a halogenated aromatic carboxylic acid, serves as a critical building block in the landscape of organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and methyl groups, makes it a valuable intermediate in the development of complex molecules, particularly active pharmaceutical ingredients (APIs)[1]. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the synthesis of novel compounds with specific biological activities. Given its integral role in research and development, a thorough understanding of its chemical stability and the establishment of optimal storage conditions are paramount to ensure its integrity, purity, and performance in synthetic applications.

This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its proper storage and handling. By adhering to the principles outlined herein, researchers can mitigate the risks of degradation, ensure experimental reproducibility, and preserve the value of this important chemical intermediate.

Chemical Stability Profile: Understanding the Intrinsic and Extrinsic Factors

The stability of this compound is governed by its molecular structure and its interaction with the surrounding environment. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer its stability profile by examining the behavior of its constituent functional groups and related benzoic acid derivatives.

Inherent Structural Stability

The aromatic ring of this compound is inherently stable due to resonance. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the carboxylic acid group, deactivates the ring towards electrophilic substitution, a common degradation pathway for many aromatic compounds. However, these substituents also influence the reactivity of the carboxylic acid group and the overall molecule.

Potential Degradation Pathways

While generally stable under normal conditions, several factors can contribute to the degradation of this compound over time. These include:

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide. This process is often catalyzed by the presence of certain metals or acidic/basic conditions.

-

Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in aromatic compounds, potentially leading to the cleavage of the carbon-bromine bond or other unwanted side reactions.

-

Hydrolysis of the Carboxylic Acid Group: While less common for the free acid, esterification with residual alcohols or reaction with other nucleophiles could occur under specific conditions.

-

Reaction with Incompatible Materials: As a carboxylic acid, it will react with bases. It is also prudent to avoid strong oxidizing agents, which can react with the aromatic ring or the methyl group[2][3][4].

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations for this compound and general best practices for substituted benzoic acids[1][2][3][5][6][7].

Core Storage Conditions

A primary supplier of this compound recommends storage at "Room temperature, dry and sealed"[1]. This forms the basis of our recommended core storage protocol, which is further elaborated below.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Avoids potential for thermally induced degradation such as decarboxylation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Minimizes exposure to atmospheric moisture and oxygen, which could potentially participate in degradation reactions. |

| Light | Store in the dark (e.g., amber glass vials, opaque containers) | Prevents potential photodegradation. |

| Container | Tightly sealed, chemically resistant containers (e.g., glass, PTFE-lined caps) | Prevents contamination and exposure to atmospheric components. The container should be kept tightly closed[2][5][6][7]. |

| Humidity | Store in a dry environment (desiccator recommended) | Benzoic acid and its derivatives can be sensitive to moisture[7][8]. A dry environment prevents clumping and potential hydrolytic reactions. |

Experimental Workflow for Stability Assessment

For critical applications, such as in GMP environments or long-term studies, a self-validating stability testing protocol is essential.

Step 1: Initial Characterization

-

Obtain a baseline purity profile of a new batch of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Characterize the material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and structure.

-

Determine the initial water content using Karl Fischer titration.

Step 2: Sample Aliquoting and Storage

-

Aliquot the material into several vials under an inert atmosphere.

-

Store the vials under the recommended conditions (room temperature, dark, desiccated).

-

For accelerated stability studies, store a subset of vials at elevated temperatures (e.g., 40°C) and controlled humidity.

Step 3: Periodic Purity Analysis

-

At predetermined time points (e.g., 1, 3, 6, 12 months), analyze an aliquot from each storage condition using the established HPLC method.

-

Compare the chromatograms to the baseline to identify any new impurity peaks, which would indicate degradation.

-

Quantify the purity and any significant degradation products.

Step 4: Structural Confirmation of Degradants

-

If significant degradation is observed, isolate the impurity peaks using preparative HPLC.

-

Characterize the structure of the degradation products using mass spectrometry (MS) and NMR to elucidate the degradation pathway.

Visualization of Key Processes

Logical Flow for Storage Decision Making

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

Caption: Decision workflow for the optimal storage of this compound.

Potential Degradation Pathways

The following diagram illustrates potential, though not experimentally confirmed, degradation pathways for this compound based on the chemical properties of related compounds.

Caption: Potential degradation pathways for this compound.

Conclusion: A Commitment to Quality and Reproducibility

The chemical integrity of this compound is fundamental to its successful application in research and development. By implementing the storage and handling protocols detailed in this guide, scientists can ensure the stability and purity of this key synthetic intermediate. A proactive approach to stability, including the implementation of a robust testing program for critical applications, will ultimately lead to more reliable and reproducible scientific outcomes. Adherence to these principles is not merely a matter of best practice but a necessary step in upholding the quality and integrity of the research endeavor.

References

-

This compound - MySkinRecipes. [Link]

-

Benzoic Acid – Uses and Safety | VelocityEHS. (2015-02-16). [Link]

-

Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards - JustLong. (2024-02-19). [Link]

-

A Beginner's Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management. (2020-07-31). [Link]

-

BENZOIC ACID AR/ACS MSDS CAS-No. (2016-04-29). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ehs.com [ehs.com]

- 3. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. labogens.com [labogens.com]

- 8. justlonghealth.com [justlonghealth.com]

Spectroscopic Characterization of 5-Bromo-2-fluoro-4-methylbenzoic Acid: A Technical Guide

Introduction

5-Bromo-2-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is a cornerstone of this characterization, providing unambiguous confirmation of the molecular structure and insights into the chemical environment of its constituent atoms. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and comparative analysis with related structures, offering a robust framework for researchers in drug discovery and chemical development.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic signature. The arrangement of substituents on the benzene ring—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid group—creates a unique electronic environment for each atom, leading to characteristic signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-13 | Singlet (broad) | 1H | COOH |

| 2 | ~7.9-8.1 | Singlet | 1H | Ar-H |

| 3 | ~7.2-7.4 | Doublet | 1H | Ar-H |

| 4 | ~2.4-2.5 | Singlet | 3H | CH₃ |

Interpretation and Rationale:

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It will appear as a broad singlet at a downfield chemical shift, typically in the range of 11-13 ppm. The broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): There are two protons directly attached to the aromatic ring.

-

The proton at position 6 (adjacent to the bromine) is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the deshielding effect of the neighboring bromine and carboxylic acid group, placing it in the downfield region of the aromatic spectrum.

-

The proton at position 3 (adjacent to the fluorine) will appear as a doublet due to coupling with the neighboring fluorine atom (³JH-F coupling). The fluorine atom's high electronegativity will also deshield this proton.

-

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, as there are no adjacent protons to couple with. The chemical shift will be in the typical range for an aryl methyl group, around 2.4-2.5 ppm.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) in the same deuterated solvent would be used. Proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165-170 | C=O (Carboxylic Acid) |

| 2 | ~158-162 (d, ¹JC-F) | C-F |

| 3 | ~135-140 | C-CH₃ |

| 4 | ~130-135 | C-H (pos 6) |

| 5 | ~125-130 | C-COOH |

| 6 | ~120-125 | C-Br |

| 7 | ~115-120 (d, ²JC-F) | C-H (pos 3) |

| 8 | ~20-25 | CH₃ |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically between 165 and 170 ppm.

-

Aromatic Carbons:

-

C-F: The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond coupling with the fluorine nucleus (¹JC-F).

-

C-Br: The carbon attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect.

-

C-CH₃ and C-COOH: The carbons bearing the methyl and carboxylic acid groups will have chemical shifts influenced by these substituents.

-

C-H: The two carbons bonded to hydrogen will have distinct chemical shifts based on their electronic environment. The carbon at position 3 will show a smaller doublet splitting due to two-bond coupling with the fluorine atom (²JC-F).

-

-

Methyl Carbon (CH₃): The methyl carbon will appear at the highest field (most shielded), typically in the 20-25 ppm range.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium |

| ~1300 | C-O stretch | Medium |

| ~1200 | C-F stretch | Strong |

| Below 800 | C-Br stretch, C-H bending | Medium-Weak |

Interpretation and Rationale:

The IR spectrum provides key information about the functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic C=C Stretches: Absorptions in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-F and C-Br Stretches: The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretch is found at lower wavenumbers, usually below 800 cm⁻¹.

Caption: Workflow for obtaining an FTIR spectrum.

Mass Spectrometry (MS)

Experimental Protocol:

A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, a small amount of the sample would be introduced into the ion source, where it is bombarded with high-energy electrons. For ESI, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

Predicted Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): m/z = 232 and 234 (approx. 1:1 ratio). This corresponds to the molecular weight of the compound (C₈H₆BrFO₂), with the two peaks representing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Ions:

-

[M-OH]⁺: m/z = 215, 217. Loss of the hydroxyl radical from the carboxylic acid.

-

[M-COOH]⁺: m/z = 187, 189. Loss of the entire carboxylic acid group.

-

[M-Br]⁺: m/z = 153. Loss of the bromine atom.

-

Interpretation and Rationale:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Isotopic Pattern: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.

-

Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions. The loss of the hydroxyl and carboxyl groups are common fragmentation pathways for carboxylic acids. The cleavage of the carbon-bromine bond is also an expected fragmentation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a clear and unambiguous signature for this molecule. This information is invaluable for researchers in confirming the identity and purity of synthesized material, and for providing a foundation for further studies into its chemical reactivity and biological activity. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

Whitepaper: Strategic Utilization of 5-Bromo-2-fluoro-4-methylbenzoic Acid in the Synthesis of Targeted Kinase Inhibitors

An in-depth technical guide on the biological activity of 5-Bromo-2-fluoro-4-methylbenzoic acid derivatives.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material in modern medicinal chemistry. While the molecule itself does not exhibit significant intrinsic biological activity, its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a methyl group for steric influence—makes it an invaluable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of the strategic application of this compound in the development of potent and selective kinase inhibitors, with a particular focus on its use in the synthesis of inhibitors targeting key oncogenic pathways. We will explore the synthetic rationale, delve into the mechanism of action of a key derivative, detail the experimental protocols for its biological characterization, and present the relevant data in a clear, actionable format.